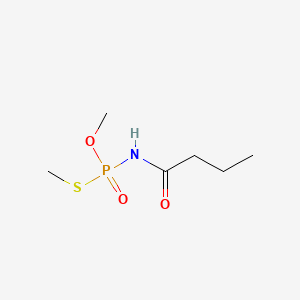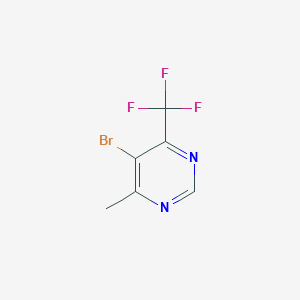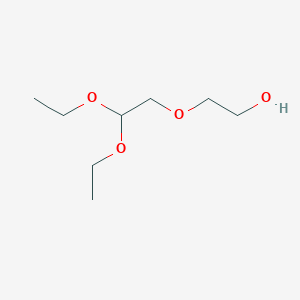
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an ethyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst to form Methyl 3-(trifluoromethyl)benzoate . This intermediate can then be further reacted with ethylamine and formaldehyde under controlled conditions to introduce the ethyl(trifluoromethyl)amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity . The ethyl(trifluoromethyl)amino group may interact with enzymes or receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the ethyl(trifluoromethyl)amino group.
Ethyl 4-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the ethyl(trifluoromethyl)amino group and the benzoate ester, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC 名称 |
methyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-5-4-6-10(7-9)11(17)18-2/h4-7H,3,8H2,1-2H3 |
InChI 键 |
NFZRXMJBXNDHDZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















